molecular formula C16H18N2O4S2 B3006234 3-(4-(Methylsulfonyl)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one CAS No. 1798047-25-2

3-(4-(Methylsulfonyl)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one

Cat. No.: B3006234
CAS No.: 1798047-25-2
M. Wt: 366.45
InChI Key: VBRCIORHUGLCOE-UHFFFAOYSA-N
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Description

The compound 3-(4-(Methylsulfonyl)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one is a synthetic small molecule characterized by a propan-1-one backbone linked to a 4-(methylsulfonyl)phenyl group and an azetidine ring substituted with a thiazol-2-yloxy moiety. Its structural features include:

  • Azetidine ring: A strained four-membered nitrogen-containing heterocycle, which may influence conformational rigidity and bioavailability.
  • Thiazol-2-yloxy substituent: A sulfur- and nitrogen-containing heterocycle, often associated with antimicrobial or kinase-inhibitory activity.
  • Stepwise functionalization: Coupling of azetidine derivatives with thiazole precursors (e.g., via nucleophilic substitution or Mitsunobu reactions) .
  • Propanone backbone assembly: Ketone formation through Friedel-Crafts acylation or Claisen-Schmidt condensation .

Properties

IUPAC Name

3-(4-methylsulfonylphenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-24(20,21)14-5-2-12(3-6-14)4-7-15(19)18-10-13(11-18)22-16-17-8-9-23-16/h2-3,5-6,8-9,13H,4,7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRCIORHUGLCOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CC(C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Methylsulfonyl)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Azetidine Ring Formation: The azetidine ring can be formed via cyclization reactions involving appropriate precursors such as β-amino alcohols.

    Coupling Reactions: The final step involves coupling the thiazole and azetidine rings with the methylsulfonylphenyl group through nucleophilic substitution or other coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Methylsulfonyl)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium hydride, alkyl halides.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

3-(4-(Methylsulfonyl)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 3-(4-(Methylsulfonyl)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related analogs:

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Key Features Synthesis Highlights Biological Activity References
3-(4-(Methylsulfonyl)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one Propan-1-one core with azetidine-thiazolyloxy and methylsulfonylphenyl substituents C16H19N2O4S2 ~378.4 Azetidine ring, thiazole, sulfonyl group Likely involves heterocyclic coupling and ketone formation Not reported; inferred potential for kinase inhibition or antimicrobial activity
(E)-3-(4-Methylphenyl)-1-(1,3-thiazol-2-yl)prop-2-en-1-one α,β-unsaturated ketone with thiazole and 4-methylphenyl groups C13H12NOS 230.3 Conjugated enone system, thiazole Claisen-Schmidt condensation of thiazole-2-carbaldehyde and 4-methylacetophenone Structural analog of chalcones; possible antimicrobial activity
1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one Propan-1-one with azetidine-sulfonyl and thiophene substituents C18H21NO4S2 379.5 Azetidine-sulfonyl group, thiophene Sulfonylation of azetidine intermediates and thiophene coupling Not reported; sulfonyl groups often enhance metabolic stability
AAP-8 (Thiazolidin-3-yl propan-1-one derivative) Propan-1-one with thiazolidine, benzyloxy phenyl, and 3-hydroxybenzylideneamino groups C26H23N3O3S 465.5 Thiazolidine ring, Schiff base linkage Microwave-assisted condensation of aldehydes with thiazolidine precursors In vitro antimicrobial activity (MIC: 12.5–50 µg/mL against bacterial/fungal strains)
(Z)-1-(2,4-Dimethylphenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one Triazole-substituted α,β-unsaturated ketone with dimethylphenyl and phenyl groups C19H17N3O 303.4 Triazole ring, conjugated enone Aldol condensation followed by triazole functionalization Explored as a triazolylchalcone for anticancer or antifungal applications

Key Structural and Functional Insights:

Azetidine vs. However, synthetic complexity increases with smaller rings .

Sulfonyl Group Impact: The methylsulfonyl group in the target compound may enhance solubility and target affinity compared to analogs with methoxy () or benzyloxy () groups. Sulfonyl groups are known to improve pharmacokinetic properties .

Thiazole vs. Other Heterocycles :

  • Thiazole-containing compounds (e.g., ) often exhibit antimicrobial activity, while triazole derivatives () are explored for broader medicinal applications. The thiazol-2-yloxy group in the target compound may confer specificity toward bacterial enzymes .

Synthetic Methodologies :

  • Microwave-assisted synthesis () and acid-catalyzed condensations () are common for propan-1-one derivatives. The target compound likely requires precise azetidine functionalization, as seen in ’s sulfonylation protocols.

Biological Activity

3-(4-(Methylsulfonyl)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one, also known by its CAS number 1798047-25-2, is a complex organic compound that combines various functional groups including sulfonyl, phenyl, thiazole, and azetidine. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antimicrobial applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H16N2O3S\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_3\text{S}

This structure features a methylsulfonyl group attached to a phenyl ring, which is further connected to a thiazole moiety through an azetidine ring. The presence of these diverse groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways by binding to their active sites.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing various signaling pathways.

Antimicrobial Activity

Research indicates that 3-(4-(Methylsulfonyl)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains including:

Bacterial StrainInhibition Percentage
MRSA85.76 - 97.76%
E. coli85.76 - 97.76%
K. pneumoniae85.76 - 97.76%
P. aeruginosa85.76 - 97.76%
A. baumannii43.29 - 66.69%

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents, particularly against resistant strains like MRSA .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects through COX inhibition assays. It demonstrated selective inhibition of COX-2 with an IC50 range of 0.10–0.31 µM, indicating a higher selectivity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This selectivity is crucial as it may reduce the side effects commonly associated with COX-1 inhibition .

Case Studies

Several studies have explored the biological activity of related compounds featuring thiazole and methylsulfonyl groups, providing insights into the potential applications of this compound.

  • Study on Indole Derivatives : A related study synthesized various indole derivatives with methylsulfonyl substitutions and assessed their antimicrobial and anti-inflammatory activities, confirming similar mechanisms of action and biological profiles .
  • Thiazole-based Compounds : Research on thiazole derivatives has shown promising results in inhibiting bacterial growth and modulating inflammatory responses, supporting the hypothesis that compounds containing thiazole rings can be effective in medicinal chemistry .

Q & A

Q. What are the optimal synthetic routes for 3-(4-(Methylsulfonyl)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including Friedel-Crafts acylation for introducing the methylsulfonylphenyl group and nucleophilic substitution to attach the thiazole-azetidine moiety. For example, highlights Friedel-Crafts acylation with chloroacetyl chloride under controlled temperatures (e.g., 0–5°C) to avoid side reactions. Subsequent steps may use dimethylsulfoxonium methylide or 1,2,4-triazole derivatives for cyclization (as seen in related compounds) . Solvent selection (e.g., DMF or THF) and catalysts (e.g., K₂CO₃) are critical for yield optimization .

Q. How is the structural confirmation of this compound performed post-synthesis?

  • Methodological Answer : Structural verification relies on spectroscopic techniques :
  • ¹H/¹³C NMR : Assign peaks based on chemical shifts (e.g., methylsulfonyl groups appear at δ ~3.0 ppm for protons and ~45 ppm for carbons) .
  • IR Spectroscopy : Confirm functional groups like C=O (~1700 cm⁻¹) and S=O (~1150 cm⁻¹) .
  • Elemental Analysis : Validate purity by comparing experimental vs. calculated C/H/N/S percentages (e.g., ±0.3% deviation) .
  • X-ray Crystallography : Resolve crystal packing and stereochemistry (see for analogous thiazole-containing structures) .

Q. What are the key physicochemical properties relevant to its handling in the lab?

  • Methodological Answer : Key properties include:
  • Solubility : Test in polar (DMSO, ethanol) vs. non-polar solvents (hexane) using UV-Vis spectroscopy .
  • Melting Point : Determine via differential scanning calorimetry (DSC); compounds with methylsulfonyl groups often melt above 150°C .
  • Stability : Perform accelerated degradation studies under acidic/alkaline conditions (pH 1–13) and monitor via HPLC .

Advanced Research Questions

Q. How can substituent effects on the thiazole or azetidine rings modulate biological activity?

  • Methodological Answer : Systematic structure-activity relationship (SAR) studies are essential:
  • Thiazole Modifications : Replace the 2-yloxy group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups, as in , to assess changes in binding affinity .
  • Azetidine Ring Substitutions : Introduce bulky groups (e.g., 3-methylphenyl) to evaluate steric effects on target interactions (analogous to ) .
  • Quantitative SAR (QSAR) : Use computational tools (e.g., molecular docking) to predict binding modes with targets like kinases or GPCRs .

Q. What experimental strategies address low solubility in pharmacological assays?

  • Methodological Answer :
  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility while maintaining biocompatibility .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size ~150 nm) for controlled release, as tested in for similar hydrophobic molecules .
  • Salt Formation : Explore hydrochloride or sodium salts (e.g., ) to improve solubility without altering bioactivity .

Q. How to design experiments to resolve contradictions in biological data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :
  • Standardized Assays : Replicate studies under identical conditions (pH, temperature, cell lines) to minimize variability. recommends split-plot designs for multi-factor experiments .
  • Orthogonal Validation : Confirm activity via dual methods (e.g., enzyme inhibition + cell viability assays) .
  • Meta-Analysis : Pool data from multiple studies (e.g., ’s environmental impact framework) to identify trends or outliers .

Q. What methodologies assess the compound’s environmental persistence and ecotoxicity?

  • Methodological Answer : Follow protocols from ’s Project INCHEMBIOL :
  • Abiotic Degradation : Test hydrolysis/photolysis rates under simulated sunlight (λ = 290–800 nm) .
  • Biotic Transformation : Use soil microcosms to measure microbial degradation (half-life calculations) .
  • Ecotoxicology : Conduct Daphnia magna or Danio rerio assays to determine LC₅₀ values .

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